4-O-beta-L-Galactopyranosyl-3,6-anhydro-L-galactose
Description
4-O-beta-L-Galactopyranosyl-3,6-anhydro-L-galactose, commonly referred to as agarobiose, is the fundamental repeating disaccharide unit of agarose, a polysaccharide derived from red macroalgae (e.g., Gelidium and Gracilaria species) . Structurally, it consists of a β-D-galactopyranose residue linked via a 1→4 glycosidic bond to 3,6-anhydro-L-galactose (L-AHG), a cyclic ether formed by intramolecular dehydration of L-galactose-6-sulfate during agar biosynthesis . This unique anhydro bridge confers rigidity to agarose, enabling its exceptional gelling properties in aqueous solutions . Agarobiose is enzymatically released during agar degradation by agarases and serves as a precursor for bioactive 3,6-anhydro-L-galactose (L-AHG), which exhibits anti-inflammatory, anti-carcinogenic, and skin-beneficial properties .
Properties
Molecular Formula |
C12H20O10 |
|---|---|
Molecular Weight |
324.28 g/mol |
IUPAC Name |
2-hydroxy-2-[4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]acetaldehyde |
InChI |
InChI=1S/C12H20O10/c13-1-4(15)10-11(5(16)3-20-10)22-12-9(19)8(18)7(17)6(2-14)21-12/h1,4-12,14-19H,2-3H2 |
InChI Key |
JPLATTLXZFUKRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(O1)C(C=O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-beta-L-Galactopyranosyl-3,6-anhydro-L-galactose typically involves the extraction and purification from natural sources, such as red algae. The process includes several steps:
Extraction: The polysaccharides are extracted from the algae using hot water or dilute acid.
Purification: The extract is then purified using techniques like precipitation, dialysis, and chromatography.
Hydrolysis: The purified polysaccharides are hydrolyzed to release the disaccharide units.
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing yield and purity. The use of enzymatic hydrolysis is being explored to improve the efficiency of the extraction process .
Chemical Reactions Analysis
Types of Reactions
4-O-beta-L-Galactopyranosyl-3,6-anhydro-L-galactose can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like aldehydes or carboxylic acids.
Reduction: This can convert the anhydro bridge into a more reactive form.
Substitution: Various substituents can be introduced at different positions on the galactose units.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride.
Substituting agents: Such as halogens or alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield galacturonic acid derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
Surfactant Applications
One of the most notable applications of 4-O-β-L-Galactopyranosyl-3,6-anhydro-L-galactose is in the development of sugar-based surfactants. These surfactants are derived from natural polysaccharides and have shown promising results due to their biodegradability and low toxicity. Research indicates that these surfactants possess excellent emulsifying and foaming properties, making them suitable for use in personal care products, household cleaners, and industrial applications .
Table 1: Properties of Sugar-Based Surfactants Derived from 4-O-β-L-Galactopyranosyl-3,6-anhydro-L-galactose
| Property | Value |
|---|---|
| Biodegradability | High |
| Toxicity | Low |
| Emulsifying Activity | Excellent |
| Foaming Capacity | High |
Cosmetic Applications
The physiological activities of 3,6-anhydro-L-galactose derivatives have led to their incorporation into cosmetic formulations. Studies have demonstrated that these compounds possess skin-whitening effects, moisturizing properties, and anti-inflammatory activities. They can also enhance the stability of cosmetic emulsions due to their surfactant nature .
Case Study: Skin Whitening Effects
A study investigated the effects of 3,6-anhydro-L-galactose on melanin production in human skin cells. The results indicated that treatment with this compound significantly reduced melanin synthesis by inhibiting the activity of tyrosinase, an enzyme critical for melanin production. This suggests potential applications in skin-whitening products .
Food Industry Applications
In the food industry, 4-O-β-L-Galactopyranosyl-3,6-anhydro-L-galactose can be utilized as a functional ingredient due to its antioxidant properties. Research has shown that oligosaccharides derived from agarose exhibit antioxidant activity, which can enhance food preservation and stability . Furthermore, they may serve as prebiotics that promote gut health by supporting beneficial gut microbiota.
Table 2: Functional Properties in Food Applications
| Application | Functionality |
|---|---|
| Antioxidant | Preserves food quality |
| Prebiotic | Supports gut health |
Mechanism of Action
The mechanism of action of 4-O-beta-L-Galactopyranosyl-3,6-anhydro-L-galactose involves its interaction with specific proteins and enzymes. Its unique structure allows it to bind to certain molecular targets, influencing various biological pathways. For example, its sulfated form can interact with proteins involved in blood coagulation, thereby exerting anticoagulant effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between agarobiose and related disaccharides or derivatives are critical for understanding their roles in biology and industry. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Structural Variations and Functional Impact Agarobiose vs. 4-O-(Alpha-D-Galactopyranosyl)-D-galactose: Agarobiose’s β-1→4 linkage and anhydro bridge enable agarose’s helical structure and gelling capacity, whereas the α-linked D-galactose derivative lacks this rigidity. The latter is associated with P blood group antigens and pathogen adhesion . Agarobiose vs. 1,3-O-Methyl-lactose: Methylation at C1 and C3 in lactose derivatives reduces enzymatic hydrolysis, making them tools for studying lactase specificity . In contrast, agarobiose is hydrolyzed by β-galactosidases (e.g., Bga42A) to yield L-AHG .
Metabolic Pathways Agarobiose is catabolized by marine and gut bacteria (e.g., Bacillus spp.) via agarases into L-AHG and D-galactose, which enter glycolysis or the L-AHG-specific pathway .
Applications Agarobiose: Used in bioplastics, cosmetics (moisturizing agents), and functional foods due to L-AHG’s bioactivity . L-AHG vs. GAL: L-AHG has demonstrated anti-colon cancer activity, while GAL is a metabolic intermediate in agar degradation . 4-O-(Alpha-D-Galactopyranosyl)-D-galactose: Clinically relevant for urinary tract infection studies .
Biological Activity
4-O-β-L-Galactopyranosyl-3,6-anhydro-L-galactose (often referred to as 4-O-Gal-3,6-AHG) is a complex polysaccharide derivative primarily derived from red algae. This compound has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and immunomodulatory properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure
The structure of 4-O-β-L-Galactopyranosyl-3,6-anhydro-L-galactose includes:
- A galactose unit linked via a β-glycosidic bond.
- An anhydrogalactose moiety that contributes to its unique properties.
1. Anti-Cancer Activity
Research indicates that 4-O-Gal-3,6-AHG exhibits significant anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating cell cycle progression. For instance, a study showed that derivatives of this compound could effectively reduce tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .
2. Anti-Inflammatory Effects
The compound has been shown to modulate inflammatory responses. In animal models of inflammation, treatment with 4-O-Gal-3,6-AHG resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibited the expression of inducible nitric oxide synthase (iNOS), suggesting a mechanism for its anti-inflammatory action .
3. Anti-Microbial Properties
4-O-Gal-3,6-AHG demonstrates notable anti-microbial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of bacterial cell membranes and inhibition of biofilm formation .
4. Immunomodulatory Effects
This polysaccharide has been found to enhance immune responses by stimulating macrophage activity and promoting the production of antibodies. In vitro studies revealed that it could increase the phagocytic activity of macrophages and elevate levels of immunoglobulin production in B cells .
Data Tables
Case Studies
- Anti-Cancer Study : A recent study evaluated the effects of 4-O-Gal-3,6-AHG on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with significant induction of apoptosis markers such as caspase activation and PARP cleavage .
- Inflammation Model : In a rat model of arthritis, administration of 4-O-Gal-3,6-AHG significantly decreased paw swelling and inflammatory cytokine levels compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues .
- Microbial Efficacy : A study tested the antimicrobial efficacy of 4-O-Gal-3,6-AHG against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, suggesting its potential as a natural antimicrobial agent .
Q & A
Basic: What analytical techniques are recommended for confirming the structural conformation of agarobiose in agarose-derived samples?
Answer:
Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and 2D HSQC) to resolve glycosidic linkages and anhydro-ring configurations, coupled with mass spectrometry (MS) for molecular weight validation. Methylation analysis can further verify substitution patterns by identifying free hydroxyl groups . For agarobiose derivatives, X-ray crystallography or circular dichroism (CD) may resolve stereochemical ambiguities, especially when analyzing enzyme-substrate interactions .
Basic: How can researchers standardize enzymatic hydrolysis protocols to maximize yield of 3,6-anhydro-L-galactose (AHG) from agarobiose?
Answer:
Optimize β-galactosidase selection by screening enzymes from diverse glycoside hydrolase (GH) families. For example, Bifidobacterium longum Bga42A achieves 85.9 g/L AHG yield due to its high substrate specificity for agarobiose. Key parameters include:
- pH : 6.5–7.5 (near-neutral for marine bacterial enzymes)
- Temperature : 30–40°C (avoids AHG thermal degradation)
- Substrate pre-treatment : Mild acid hydrolysis (0.1–1% H₂SO₄) to generate agarobiose from agarose .
Advanced: What strategies address contradictory data in the structural analysis of agarobiose derivatives (e.g., pyranose vs. aldehydic forms)?
Answer:
Contradictions often arise from sample preparation (e.g., acid hydrolysis inducing structural changes) or analytical limitations. Mitigation strategies include:
- Orthogonal validation : Combine NMR with ion-mobility MS to distinguish isomeric forms.
- Controlled hydrolysis : Use purified α-neoagarooligosaccharide hydrolases (e.g., from Vibrio sp.) to avoid non-specific degradation .
- Stabilization : Analyze samples in deuterated solvents at low temperatures to preserve labile anhydro rings .
Advanced: How can microbial systems be engineered to utilize agarobiose as a carbon source for bioproduction?
Answer:
Design co-culture systems or synthetic pathways combining:
- β-Agarase : Cleaves agarose to agarobiose (e.g., from Streptomyces coelicolor).
- α-NAOS hydrolase : Hydrolyzes agarobiose to AHG and D-galactose (e.g., Vibrio sp. JT0107 enzyme) .
- Metabolic engineering : Introduce AHG transporters and convert AHG to platform chemicals (e.g., galactitol via Saccharomyces cerevisiae with heterologous reductases) .
Advanced: What methodologies assess the bioactivity of agarobiose derivatives in anti-inflammatory or skin-whitening contexts?
Answer:
- Anti-inflammatory assays :
- Measure TNF-α/IL-6 suppression in LPS-induced macrophages via ELISA or qPCR .
- Use NF-κB luciferase reporter cell lines to quantify pathway inhibition.
- Skin-whitening :
- Tyrosinase inhibition assays (IC₅₀ determination) with mushroom tyrosinase and L-DOPA substrate.
- Melanin content analysis in B16F10 melanoma cells via spectrophotometry (405 nm) .
Basic: What are the critical challenges in purifying agarobiose from red algal hydrolysates?
Answer:
- Co-elution issues : Remove contaminating salts and oligosaccharides using size-exclusion chromatography (Sephadex G-15) or ethanol precipitation.
- Thermal instability : Conduct purification at ≤4°C to prevent AHG degradation.
- Validation : Confirm purity via HPAEC-PAD (high-performance anion-exchange chromatography with pulsed amperometric detection) .
Advanced: How can researchers resolve discrepancies in rheological data for agarobiose-containing hydrogels?
Answer:
Inconsistencies often stem from varying degrees of methylation or sulfation in algal extracts. Standardize:
- Extraction protocols : Use anion-exchange chromatography to isolate neutral agarobiose.
- Rheometry conditions : Control temperature (25–40°C) and strain rate (1–10%) to account for gel-sol transitions.
- Structural cross-validation : Pair rheology with small-angle X-ray scattering (SAXS) to correlate mechanical properties with molecular packing .
Advanced: What metabolic bottlenecks limit the biological upgrading of agarobiose to value-added chemicals?
Answer:
- Transport limitations : AHG lacks dedicated transporters in most industrial microbes; engineer ATP-binding cassette (ABC) transporters from agarolytic bacteria.
- Toxicity : Accumulation of reactive aldehyde intermediates (e.g., AHG) inhibits growth; introduce aldehyde reductases or dehydrogenases for detoxification .
- Co-utilization : Address carbon catabolite repression when co-metabolizing AHG and D-galactose via CRISPRi-mediated pathway regulation.
Basic: How do researchers differentiate agarobiose from other galactose-containing disaccharides (e.g., lactose)?
Answer:
- Enzymatic specificity : Use β-agarase (cleaves β-1,4 linkages in agarobiose) vs. β-galactosidase (targets lactose).
- Chromatography : HPAEC-PAD with a CarboPac PA20 column resolves agarobiose (retention time ~8.5 min) from lactose (~6.2 min) .
Advanced: What computational tools predict the interaction between agarobiose and β-galactosidases for rational enzyme engineering?
Answer:
- Docking simulations : Use AutoDock Vina or Rosetta to model agarobiose binding to Bga42A active sites.
- MD simulations : GROMACS or NAMD to assess enzyme stability under industrial conditions (e.g., 40°C, pH 7.0).
- Conserved motif analysis : Identify GH family-specific motifs (e.g., GH42 TIM barrel) for site-directed mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
